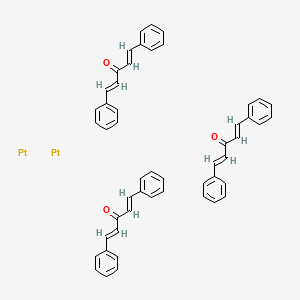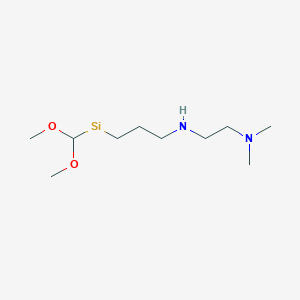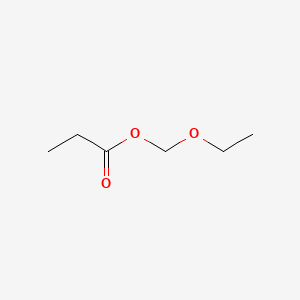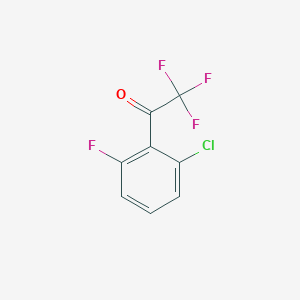
Pt2(dba)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pt2(dba)3, is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). This compound is known for its dark-purple to brown solid form and is moderately soluble in organic solvents . It was first discovered by Japanese chemist Y. Takahashi in 1970[2][2].
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pt2(dba)3 typically involves the reaction of palladium(II) acetate with dibenzylideneacetone in a suitable solvent. One common method includes dissolving palladium(II) acetate in dichloromethane and dibenzylideneacetone in a mixture of anhydrous ethanol and toluene. The solutions are then combined and passed through a redox resin-filled reactor at 100°C. The product is crystallized using cold water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is typically analyzed for elemental composition to confirm its purity, which is usually above 99% .
化学反应分析
Types of Reactions
Pt2(dba)3 undergoes various types of reactions, including:
Oxidation: Reacts with hydrogen or carbon monoxide to form palladium black and other organic products.
Substitution: Reacts with ligands such as triphenylphosphine to form new palladium complexes[][2].
Common Reagents and Conditions
Oxidation: Hydrogen gas or carbon monoxide in methanol solution.
Substitution: Triphenylphosphine in benzene solution[][2].
Major Products
Oxidation: Palladium black, dibenzylideneacetone derivatives.
Substitution: Tetrakis(triphenylphosphine)palladium(0) and dibenzylideneacetone[][2].
科学研究应用
Pt2(dba)3 is widely used in scientific research due to its role as a soluble source of palladium(0). Its applications include:
Chemistry: Catalysis in coupling reactions such as Suzuki, Negishi, and Heck reactions.
Biology: Studies on palladium’s interaction with biological molecules.
Medicine: Research on palladium-based drugs and their mechanisms.
Industry: Catalysis in the production of fine chemicals and pharmaceuticals.
作用机制
Pt2(dba)3 acts as a catalyst by providing a source of palladium(0), which can undergo oxidative addition to form palladium(II) intermediates. These intermediates participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic applications.
Palladium(II) acetate: A precursor to palladium(0) complexes and used in various catalytic reactions.
Uniqueness
Pt2(dba)3 is unique due to its stability and solubility in organic solvents, making it a versatile catalyst in organic synthesis. Its ability to form palladium(0) species in situ provides high catalytic activity in coupling reactions .
属性
分子式 |
C51H42O3Pt2 |
|---|---|
分子量 |
1093.0 g/mol |
IUPAC 名称 |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; |
InChI 键 |
TZSNBHPFGNSWPO-WVCUSYJESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt].[Pt] |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)


![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)


![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
